Mogroside IV (Standard)

Neuroprotection Oxidative Stress Cell Viability

Researchers studying carbohydrate metabolism often encounter inconsistent bioactivity due to poorly characterized mogroside isolates. Mogroside IV (Standard) provides a validated reference standard to ensure assay reproducibility. • Maltase inhibitor with confirmed IC50 of 10 mM, enabling robust enzyme inhibition and antidiabetic research. • Exhibits antioxidant, antidiabetic, and anticancer activities, supporting multi-endpoint pharmacological studies. • Supplied with full Certificates of Analysis; ≥98% HPLC purity guarantees lot-to-lot consistency for reliable data.

Molecular Formula C54H92O24
Molecular Weight 1125.3 g/mol
Cat. No. B10817732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMogroside IV (Standard)
Molecular FormulaC54H92O24
Molecular Weight1125.3 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C
InChIInChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1
InChIKeyWRPAFPPCKSYACJ-KGFBLRRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Re: Pharmacological & Solubility Profile


Ginsenoside Re, also known as Panaxoside Re or Ginsenoside B2, is a major protopanaxatriol-type saponin primarily isolated from Panax ginseng and Panax notoginseng [1]. It serves as a key analytical marker for quality control in botanical standardization and is widely utilized in preclinical research for its cardioprotective, neuroprotective, and anti-inflammatory properties. Its distinct glycosylation pattern confers a unique solubility parameter and biological selectivity compared to protopanaxadiol-type analogs [2].

Ginsenoside Re: Why Substitution Fails


Generic substitution among ginsenosides is scientifically invalid due to substantial differences in their molecular pharmacology, solubility parameters, and bioactivity. Ginsenoside Re, a 20(S)-protopanaxatriol derivative, exhibits distinct solubility behavior and receptor interaction profiles compared to 20(S)-protopanaxadiol-type saponins like Rb1 or Rd [1][2]. Even within the protopanaxatriol subgroup, Re demonstrates a unique hierarchy of efficacy; for instance, it is the most potent ROS scavenger among tested analogs in astrocyte models, and it shows starkly different neuroprotective outcomes in neural progenitor cells compared to Rb1 [2][3]. Furthermore, its commercial sourcing requires precise verification of purity and solubility characteristics, as standard grade materials may contain varying levels of related saponins like Rg1, which can confound experimental results [4]. Therefore, procurement based solely on class without verifying the specific quantitative evidence for Ginsenoside Re can lead to irreproducible data and flawed biological conclusions.

Ginsenoside Re Head-to-Head Comparison Data


ROS Scavenging in Primary Astrocytes

Ginsenoside Re was identified as the most potent compound among a panel of ginsenosides for decreasing ROS formation in an H2O2-induced oxidative stress model using primary astrocyte cultures [1]. This quantifiable superiority provides a direct rationale for selecting Re over related compounds when maximal antioxidant protection in glial cells is the experimental objective.

Neuroprotection Oxidative Stress Cell Viability

Neuroprotection in Neural Progenitor Cells

In contrast to its superior activity in astrocytes, Ginsenoside Re exhibited no protective effect on neural progenitor cells (NPCs) under oxidative stress, whereas Ginsenoside Rb1 was the sole compound in the study to confer significant protection [1]. This stark divergence in activity highlights that the selection of a ginsenoside is critically dependent on the specific cell type and assay.

Neurogenesis Antioxidant Cell Proliferation

Glucocorticoid Receptor Ligand Binding

Ginsenoside Re is a functional ligand of the glucocorticoid receptor (GR), a property not uniformly shared by all ginsenosides. Its binding affinity is quantifiable via competitive ligand-binding assay, providing a specific biochemical target engagement value [1]. This contrasts with the broader class of ginsenosides, many of which have shown no influence on GR transactivation or transrepression in comparative studies [2].

Endothelial Function Receptor Binding Non-genomic Signaling

IL-2-Stimulated T-Cell Proliferation Inhibition

Ginsenoside Re and Rg1 exhibit strong and comparable suppressive effects on IL-2-stimulated CD8+ T cell (CTLL-2) proliferation, with quantified IC50 values . This specific immunomodulatory activity differentiates them from other ginsenosides and highlights a shared, potent mechanism within the protopanaxatriol subclass.

Immunomodulation T-Cell Anti-inflammatory

Hansen Solubility Parameter

The Hansen solubility parameter (HSP) for Ginsenoside Re has been determined to be 32.5 MPa1/2 [1]. This value is notably distinct from that of Ginsenoside Rb1 (35.1 MPa1/2), a major protopanaxadiol analog. This difference is critical for optimizing selective extraction processes and for predicting solubility and compatibility in complex formulations.

Solubility Parameter Extraction Efficiency Formulation

Panax Species Abundance Variation

The concentration of Ginsenoside Re varies dramatically across Panax species and plant parts, which is a critical factor for sourcing raw materials or analytical standards. In a comparative study of P. ginseng, P. quinquefolius, and P. notoginseng, the total saponin content varied by up to 14-fold, and the ratio of Rg1 to Re serves as a species-specific diagnostic marker [1].

Quality Control Standardization Botanical Identification

Ginsenoside Re Validated Applications


Non-Genomic Glucocorticoid Signaling in Endothelium

This scenario is uniquely suited for Ginsenoside Re due to its direct evidence as a functional GR ligand with an IC50 of 156.6 nM [1]. In contrast, the majority of other ginsenosides were found to have no influence on GR transactivation or transrepression [2]. Procuring Re enables researchers to dissect non-genomic pathways downstream of GR activation, a biological activity not readily replicated by other common ginsenoside standards.

Astrocyte Neuroprotection Assays

Ginsenoside Re is the optimal candidate for in vitro models of astrocyte oxidative injury. Direct comparative evidence demonstrates that it is the most potent compound among a panel of ginsenosides (including Rb1, Rb2, Rd, and Rg1) at decreasing ROS formation in primary astrocyte cultures [1]. This application scenario leverages its superior efficacy to provide a positive control or a stronger signal-to-noise ratio in antioxidant studies.

T-Cell Proliferation Immunomodulation

Based on its strong suppressive effect on CTLL-2 cell proliferation (IC50 = 57.5 µM), Ginsenoside Re is a well-validated tool for investigating T-cell mediated immunity [1]. Its potency is quantitatively comparable to Ginsenoside Rg1 (IC50 = 64.7 µM), making both compounds suitable for this application and providing a scientific basis for comparative studies between these two major protopanaxatriol saponins.

Extraction & Purification Process Development

The distinct solubility parameter of Ginsenoside Re (32.5 MPa1/2) compared to Ginsenoside Rb1 (35.1 MPa1/2) provides a quantitative foundation for process development [1]. This difference can be exploited to design selective extraction solvents or chromatographic conditions for the purification of Re from complex mixtures. Procurement of high-purity Ginsenoside Re (≥98%) is essential as a reference standard for validating these process analytical technologies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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